4-[(e)-(4-Ethylphenyl)diazenyl]-2,3,5,6-tetrafluoroaniline
Description
4-[(E)-(4-Ethylphenyl)diazenyl]-2,3,5,6-tetrafluoroaniline is an azo compound featuring a tetrafluoroaniline core linked via a diazenyl (–N=N–) group to a 4-ethylphenyl moiety. This structure combines electron-withdrawing fluorine substituents with the ethyl group’s moderate electron-donating effects, influencing its electronic properties, stability, and reactivity. The compound is notable for its applications in pharmaceutical impurity standards (e.g., Robenacaxib Impurity B, ACI 183412) .
Properties
CAS No. |
22955-61-9 |
|---|---|
Molecular Formula |
C14H11F4N3 |
Molecular Weight |
297.25 g/mol |
IUPAC Name |
4-[(4-ethylphenyl)diazenyl]-2,3,5,6-tetrafluoroaniline |
InChI |
InChI=1S/C14H11F4N3/c1-2-7-3-5-8(6-4-7)20-21-14-11(17)9(15)13(19)10(16)12(14)18/h3-6H,2,19H2,1H3 |
InChI Key |
IYQOYJXTJWMAJV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N=NC2=C(C(=C(C(=C2F)F)N)F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[(e)-(4-Ethylphenyl)diazenyl]-2,3,5,6-tetrafluoroaniline typically involves the diazotization of 4-ethylphenylamine followed by azo coupling with 2,3,5,6-tetrafluoroaniline. The reaction conditions often require acidic environments and controlled temperatures to ensure the successful formation of the azo bond. Industrial production methods may involve large-scale batch processes with stringent quality control measures to maintain the purity and consistency of the compound .
Chemical Reactions Analysis
4-[(e)-(4-Ethylphenyl)diazenyl]-2,3,5,6-tetrafluoroaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions typically yield amines by breaking the azo bond.
Substitution: The fluorine atoms in the tetrafluoroaniline group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
4-[(e)-(4-Ethylphenyl)diazenyl]-2,3,5,6-tetrafluoroaniline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to be used in studies related to enzyme interactions and protein labeling.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism of action of 4-[(e)-(4-Ethylphenyl)diazenyl]-2,3,5,6-tetrafluoroaniline involves its interaction with molecular targets such as enzymes and proteins. The azo bond can undergo cleavage under certain conditions, releasing active intermediates that can interact with biological pathways. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Structural Analogues with Diazenyl Groups
(a) (E)-4-((2-Chlorophenyl)diazenyl)phenol Derivatives ()
- Examples: Compounds 3a–3l (e.g., 3c: (E)-4-((2-chlorophenyl)diazenyl)-2-ethylphenol).
- Key Differences: Substituents: Chloro or methyl/ethyl groups on the aromatic ring vs. tetrafluoroaniline in the target compound. Synthesis: Similar one-pot methods yield analogues with 63–87% efficiency, but fluorination in the target compound may require specialized conditions (e.g., anhydrous or low-temperature reactions) . Properties: Fluorine’s electron-withdrawing effects enhance stability and reduce basicity compared to non-fluorinated analogues.
(b) Azobenzene Halogen-Bonded Complexes ()
- Examples : N,N-Dimethyl-4-[(2,3,5,6-tetrafluoro-4-iodophenyl)diazenyl]aniline.
- Key Differences: Functional Groups: Dimethylamino and iodo substituents in analogues vs. ethyl and tetrafluoro groups in the target compound. Applications: Halogen-bonded complexes for surface-relief gratings; the target compound’s ethyl group may hinder halogen bonding but improve solubility in organic solvents .
Fluorinated Aniline Derivatives
(a) Poly(2,3,5,6-tetrafluoroaniline) (PTFANI) ()
- Structure : Polymerized tetrafluoroaniline without the diazenyl group.
- Key Differences :
(b) 2,3,5,6-Tetrafluoroaniline ()
- Key Differences: Reactivity: The parent aniline lacks the diazenyl group, making it less prone to photodegradation but less versatile in conjugation-driven applications.
Pharmaceutical and Industrial Analogues
(a) N-(4-Ethylphenyl)-2,3,5,6-tetrafluoroaniline ()
- Role : Pharmaceutical impurity standard (Robenacaxib Impurity B).
- Key Differences: Structure: Direct N-linked ethylphenyl vs. diazenyl-linked ethylphenyl in the target compound. Applications: Purity testing vs.
(b) 4-Bromo-2,3,5,6-tetrafluoroaniline ()
- CAS 1998-66-9 : Used in drug synthesis and specialized intermediates.
- Key Differences :
- Reactivity : Bromine allows nucleophilic substitution, while the diazenyl group in the target compound enables conjugation and redox activity.
- Stability : Bromine’s steric bulk may reduce thermal stability compared to the target compound’s planar azo linkage .
Biological Activity
4-[(E)-(4-Ethylphenyl)diazenyl]-2,3,5,6-tetrafluoroaniline is a synthetic organic compound known for its unique chemical structure and potential biological activities. This compound belongs to the class of azo dyes and has garnered interest due to its applications in various fields, including biochemistry and pharmacology.
Chemical Structure
The molecular formula of this compound is C14H12F4N4. Its structure features an azo group (-N=N-) linking two aromatic systems, one of which contains multiple fluorine atoms that significantly influence its reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing on its effects on cellular mechanisms and potential therapeutic applications. The following sections summarize key findings related to its biological properties.
Cytotoxicity
Studies have demonstrated that certain azo dyes can induce cytotoxic effects in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) leading to apoptosis. Preliminary assessments suggest that this compound may similarly influence cell viability through oxidative stress pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | TBD | ROS generation |
| MCF-7 (breast cancer) | TBD | Apoptosis induction |
Case Studies
- Study on Antimicrobial Properties : A study investigating the antibacterial activity of various azo compounds highlighted the potential of structurally similar compounds to inhibit bacterial growth effectively. While direct data on this specific compound was not available, the findings suggest a promising avenue for further research.
- Cytotoxicity Assessment : In vitro studies assessing the cytotoxic effects of azo dyes on cancer cell lines have shown that modifications in the chemical structure can significantly alter their potency. It is recommended that future studies focus on evaluating the IC50 values for this compound across different cell lines to establish a clearer understanding of its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
